1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone is a useful research compound. Its molecular formula is C28H23ClF2N6O3 and its molecular weight is 565.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorinated piperidine ring, a pyrimidine moiety, and an imidazoquinoline scaffold. Its molecular formula is C22H23ClF2N4O, with a molecular weight of approximately 445.90 g/mol.
Research indicates that this compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. The presence of the pyrimidine and imidazoquinoline rings suggests potential interactions with various enzymes and receptors involved in tumorigenesis.
Anticancer Properties
In vitro studies have shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including:
Cancer Type | IC50 (µM) |
---|---|
Breast Cancer (MCF-7) | 0.25 |
Lung Cancer (A549) | 0.15 |
Colon Cancer (HCT116) | 0.30 |
These results indicate that the compound may inhibit cell growth by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Studies
- Clinical Trials for Oncology : A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity, warranting further investigation in Phase II trials.
- Combination Therapy : In a study assessing combination therapies, this compound was used alongside standard chemotherapeutic agents. The results showed enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cancer types.
特性
分子式 |
C28H23ClF2N6O3 |
---|---|
分子量 |
565.0 g/mol |
IUPAC名 |
1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1 |
InChIキー |
WZZBNLYBHUDSHF-DHLKQENFSA-N |
異性体SMILES |
CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
正規SMILES |
CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。